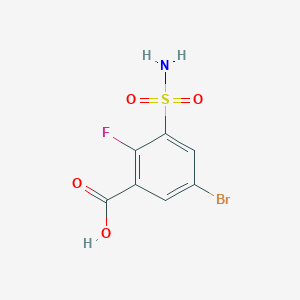

5-methoxy-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-methoxy-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

Structural, spectral, and theoretical investigations of similar compounds have been conducted . For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst has been reported . This methodology is distinguished by its operational easiness, short reaction time, and the reduction of solvent use and energy .Physical and Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

A regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs demonstrated the production of novel derivatives with promising anti-inflammatory and anti-cancer activities. This environmentally benign synthesis route utilized ultrasound irradiation assisted by KHSO4 in an aqueous medium, highlighting a significant advancement in the synthesis of pyrazolopyrimidines with high yield and operational simplicity. The synthesized compounds showed excellent anti-inflammatory and anti-cancer activity, marking a significant contribution to medicinal chemistry and pharmacology research (Kaping et al., 2016).

Antimicrobial Applications

A study on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives explored their potential as antimicrobial agents. The novel substituted pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities, revealing potent antimicrobial activities against a range of pathogens. This research provides valuable insights into the structure–activity relationships (SARs) of these compounds, contributing to the development of new therapeutic agents (Raju et al., 2010).

Anti-Corrosion Properties

The inhibitory effect of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media was investigated, demonstrating that these compounds serve as efficient corrosion inhibitors. The study detailed the mechanisms of inhibition and the adsorption behavior of these compounds on iron surfaces, offering valuable insights for applications in materials science and engineering (Chetouani et al., 2005).

Catalytic Applications

The asymmetric α-amination of 4-substituted pyrazolones using an N,N'-dioxide gadolinium(III) complex as a catalyst was reported, marking the first investigation of its kind. This novel transformation resulted in 4-amino-5-pyrazolone derivatives with high yield and excellent enantioselectivity, expanding the toolbox for asymmetric synthesis and catalysis (Yang et al., 2011).

Drug Discovery and Development

Research on 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines identified selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds were explored as potential anxiolytic or antidepressant drugs, with one analog advancing to clinical trials, underscoring the significance of pyrazolone derivatives in drug discovery and development (Gilligan et al., 2009).

Mécanisme D'action

Target of Action

Pyrazoline derivatives, which include 5-methoxy-1h-pyrazol-4-amine, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .

Mode of Action

Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

Pyrazoline derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum utility .

Result of Action

Pyrazoline derivatives are known for their diverse pharmacological effects .

Safety and Hazards

According to the safety data sheet of a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .

Cellular Effects

Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

A compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

A compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

5-methoxy-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFGHHLKZDDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)

![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)

![2-[cyano(4-fluorophenyl)amino]-N-ethylacetamide](/img/structure/B2925801.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2925803.png)